molecular formula C9H8BrNO B8250501 7-Bromo-5-methoxy-1H-indole

7-Bromo-5-methoxy-1H-indole

Cat. No.: B8250501
M. Wt: 226.07 g/mol
InChI Key: HVWCPQLFJIGWBN-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCPQLFJIGWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Substituted Indole Scaffolds

The indole (B1671886) framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in a multitude of biologically active molecules. mdpi.comnih.govrsc.orgrjpn.org This versatile scaffold's ability to interact with a wide range of biological targets underpins its importance in drug discovery and development. nih.govsci-hub.se The incorporation of various substituents onto the indole ring dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.gov This has led to the development of a vast library of indole derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. nih.govrsc.orgontosight.airesearchgate.net

The structural diversity of indole derivatives allows them to mimic peptide structures and bind to proteins, making them valuable tools for probing biological processes. mdpi.com Many approved drugs and clinical candidates feature the indole core, highlighting its therapeutic relevance. researchgate.net The continuous exploration of novel synthetic methodologies for indole functionalization further expands the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation therapeutics. rsc.org

Halogenated and Methoxylated Indoles: Key Players in Medicinal Chemistry

The strategic introduction of halogen and methoxy (B1213986) groups onto the indole (B1671886) scaffold has proven to be a powerful strategy in medicinal chemistry for fine-tuning the pharmacological properties of these compounds.

Halogenated Indoles

The incorporation of halogen atoms, such as bromine and chlorine, can significantly impact a molecule's biological activity. ontosight.aiontosight.ai Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. ontosight.ai For instance, the presence of a bromine atom can enhance a compound's reactivity and facilitate further chemical modifications through cross-coupling reactions. cymitquimica.com Numerous halogenated indoles have demonstrated potent antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai Marine organisms are a rich source of halogenated indole alkaloids, many of which exhibit significant biological activities. nih.gov The position of the halogen substituent on the indole ring is often crucial for its biological effect. nih.gov

Methoxylated Indoles

The methoxy group (-OCH3) is another key substituent in the design of biologically active indole derivatives. Its presence can influence the electronic properties of the indole ring system, often enhancing its reactivity. chim.it Methoxyindoles are found in many naturally occurring compounds with important biological functions. chim.it In medicinal chemistry, the methoxy group can affect a compound's solubility and its ability to interact with biological targets. ontosight.aiontosight.ai For example, the position of a methoxy group has been shown to be a determining factor for the anticancer activity of certain indole derivatives. sci-hub.se The synthesis of methoxy-substituted indoles is a common strategy for creating structural diversity and modulating the regiochemical behavior of the indole nucleus. chim.it

The Research Context of 7 Bromo 5 Methoxy 1h Indole and Its Derivatives

7-Bromo-5-methoxy-1H-indole, with its specific substitution pattern of a bromine atom at the 7-position and a methoxy (B1213986) group at the 5-position, represents a confluence of the strategic functionalization discussed above. This particular arrangement of substituents makes it a valuable building block in organic synthesis and a subject of interest for its potential biological activities. chemscene.com

Derivatives of this compound have been synthesized and investigated for various applications. For example, this compound-2-carboxylic acid is a known derivative, suggesting that the core structure can be readily functionalized. nih.gov Research into related structures, such as 4-bromo-5-methoxy-7-methyl-1H-indole, highlights the interest in exploring the chemical space around this substitution pattern for potential applications in drug development and organic synthesis. cymitquimica.com

Charting the Course: Scope and Objectives of Academic Inquiry

Classical Indole Synthesis Approaches

Traditional methods for indole synthesis, developed over a century ago, remain relevant in contemporary organic synthesis. irjmets.comresearchgate.net These methods often involve the cyclization of appropriately substituted aniline (B41778) derivatives.

Fischer Indole Synthesis Variations for Halogenated and Methoxylated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. irjmets.combhu.ac.in The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inacs.org For the synthesis of polysubstituted indoles, including those with halogen and methoxy groups, this method is highly adaptable. chim.it

The synthesis of this compound via the Fischer methodology would necessitate the preparation of the corresponding (2-bromo-4-methoxyphenyl)hydrazine. This precursor, upon reaction with a suitable carbonyl compound (like pyruvic acid or an aldehyde) and subsequent acid-catalyzed cyclization, would yield the target indole. The conditions for Fischer indole synthesis can be harsh, often requiring strong acids and high temperatures, which might be a limitation when dealing with sensitive functional groups. acs.orgnih.gov However, milder conditions have been developed, for instance, using a tartaric acid–dimethylurea melt, which can tolerate sensitive functionalities like N-Boc, N-Cbz, or azides. acs.org

Starting Materials Key Reagents Product Notes
(2-bromo-4-methoxyphenyl)hydrazine, Pyruvic acidProtic or Lewis acid (e.g., H₂SO₄, ZnCl₂)This compound-2-carboxylic acidThe carboxylic acid can be subsequently removed if the unsubstituted indole is desired.
(2-bromo-4-methoxyphenyl)hydrazine, AcetaldehydeAcid catalyst7-Bromo-5-methoxy-2-methyl-1H-indoleThe choice of aldehyde or ketone determines the substituent at the 2-position.

Bischler–Möhlau Indole Synthesis Applications

The Bischler–Möhlau indole synthesis, first reported in 1892, involves the reaction of an α-halo-acetophenone with an excess of an aniline in the presence of an acid. wikipedia.orgwikipedia.org This method typically yields 2-aryl-indoles. While historically significant, its application has been somewhat limited due to the often harsh reaction conditions and the potential for unpredictable regioselectivity. wikipedia.org

For the synthesis of analogs of this compound, a substituted aniline such as 2-bromo-4-methoxyaniline (B1279053) would be reacted with an α-haloketone. The nature of the α-haloketone would determine the substituents at the 2- and 3-positions of the resulting indole. Recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have made the conditions milder and the outcomes more reliable. wikipedia.org A modern variation involves the reaction of arynes with N-aryl-α-aminoketones, providing a regiospecific, one-step synthesis of unsymmetrical N-aryl-2,3-disubstituted indoles. rsc.org

Reactants Conditions Product Type Reference
α-bromo-acetophenone, AnilineAcidic, Heat2-Aryl-indole wikipedia.org
2-bromo-4-methoxyaniline, α-haloketoneMilder conditions (e.g., LiBr, microwave)Substituted 2,3-dialkyl/aryl-indoles wikipedia.org
2-(trimethylsilyl)aryl triflates, N-aryl-α-amino ketonesCesium fluorideN-aryl-2,3-disubstituted indoles rsc.org

Hemetsberger Indole Synthesis Adaptations

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgscripps.edu The reaction is believed to proceed through a nitrene intermediate, although the precise mechanism is still under investigation. wikipedia.orgmdpi.com

This method can be adapted for the synthesis of halogenated and methoxylated indoles. For instance, reacting a substituted aromatic aldehyde with ethyl azidoacetate can produce the necessary α-azido-β-arylacrylate precursor. rsc.org Subsequent thermolysis in a suitable solvent yields the corresponding indole. When using meta-substituted precursors, a mixture of 5- and 7-substituted indoles is often obtained, with the 5-regioisomer typically being slightly favored. rsc.org

Modern Catalytic and Regioselective Synthetic Routes

Modern synthetic chemistry has seen the rise of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction and functionalization of heterocyclic compounds, including indoles. mdpi.combeilstein-journals.org The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing indole precursors. thieme-connect.comrsc.org

A common strategy involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole ring. mdpi.comthieme-connect.com This approach allows for the introduction of a wide variety of substituents at the 2-position of the indole. For the synthesis of this compound, a di-halogenated precursor like 1,3-dibromo-5-methoxybenzene could potentially be used, followed by selective functionalization. The functionalization of the indole core itself can also be achieved using palladium catalysis. For example, 3-iodoindoles can undergo Sonogashira coupling to introduce alkynyl groups at the 3-position. nih.govmdpi.com

Reaction Type Substrates Catalyst System Product Reference
Sonogashira Coupling/Cyclizationo-iodoanilines, terminal alkynesPdCl₂(PPh₃)₂, CuI, Et₂NH2-substituted indoles thieme-connect.com
One-pot Sonogashira/Cacchi ReactionN-protected aniline, terminal alkyne, aryl halidePd catalyst2,3-disubstituted indoles organic-chemistry.org
Intramolecular CyclizationN,N-dialkyl-2-(1-alkynyl)anilinePd catalystIndoles nih.gov

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for indole synthesis. nih.govbohrium.com These reactions often proceed under mild conditions and exhibit broad substrate scope.

One approach involves the copper-catalyzed intramolecular oxidative cyclization of N-aryl or N-sulfonyl 2-vinylanilines, using oxygen as a green terminal oxidant. nih.gov Another strategy is the copper-catalyzed tandem annulation, which can be used to construct complex indole derivatives in a one-pot fashion. acs.org For instance, a three-component reaction of terminal alkynes, salicylaldehydes, and indoles has been developed to synthesize indole-benzofuran bis-heterocycles. acs.org Copper catalysts can also be used in domino coupling/cyclization processes to assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org Furthermore, visible-light-induced, copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes provides another route to indole derivatives. rsc.org

Reaction Type Substrates Catalyst System Product Type Reference
Oxidative CyclizationN-aryl/N-sulfonyl 2-vinylanilinesCu(OTf)₂•bis(oxazoline), TEMPO, O₂N-aryl/N-sulfonyl indoles nih.gov
Tandem AnnulationTerminal alkynes, salicylaldehydes, indolesCu(OTf)₂Indole-benzofuran bis-heterocycles acs.org
Domino Coupling/Cyclization2-alkynylanilines, boronic acidsCu(II) catalyst1,2-disubstituted indoles organic-chemistry.org
Visible-light Induced Cyclizationo-aminophenylacetylenesCopper catalystSubstituted indoles rsc.org

Synthesis of Precursors and Intermediates to this compound

The synthesis of this compound often relies on the preparation of key precursors. A common strategy involves the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine. For the synthesis of 7-bromo-1H-indol-5-amine, a related structure, a multi-step sequence starting from 4-bromo-2-nitroaniline (B116644) can be employed. This involves formation of the corresponding hydrazine, followed by cyclization with a ketone and subsequent reduction of the nitro group.

Another approach involves a stepwise functionalization of a simpler indole. For example, to obtain 7-bromo-1H-indol-5-amine, one could start with 1H-indol-5-amine, protect the amine, brominate the ring, and then deprotect.

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse library of compounds.

N-Functionalization and Substitution Reactions

The nitrogen atom of the indole ring is slightly acidic and can be deprotonated under basic conditions to form a nucleophilic center. nih.govresearchgate.net This allows for a variety of N-substitution reactions. For example, methylation of the indole nitrogen can be achieved using methyl iodide and a base like sodium hydride. nih.gov The nature of the substituent on the indole nitrogen can significantly influence the biological activity of the resulting molecule. nih.gov

C-Functionalization at Positions 2, 3, 4, and 6

The carbon atoms of the indole ring, particularly at positions 2, 3, and to a lesser extent, the benzenoid positions, can be functionalized through various reactions.

C2 and C3-Functionalization: The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. researchgate.netrsc.org However, if the C3 position is blocked, substitution can occur at C2. researchgate.net Palladium-catalyzed C-H functionalization is a powerful tool for introducing aryl groups at the C2 and C4 positions of the indole ring. nih.govacs.org For instance, the reaction of 3-acetyl-7-bromo-1H-indole with iodoarenes in the presence of a palladium catalyst can lead to C4-arylation. nih.govacs.org

C4 and C6-Functionalization: Functionalization of the benzenoid ring (positions 4, 5, 6, and 7) is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. nih.gov However, directed C-H activation strategies have enabled the functionalization of these positions. For example, using a directing group at the C3 position, palladium-catalyzed arylation can be directed to the C4 position. nih.govacs.org The bromine atom at position 7 also serves as a handle for further modifications via cross-coupling reactions. nih.gov

Table 2: C-H Functionalization of Substituted Indoles

Indole SubstrateReagentCatalystPosition FunctionalizedProduct TypeReference
3-acetyl-7-bromo-1H-indoleIodoarenePalladium(II)C4C4-arylated indole nih.govacs.org
3-acetyl-1H-indoleIodoarenePalladium(II)C4 and C2Domino C4-arylation/3,2-carbonyl migration acs.org

Side-Chain Modifications and Conjugation Chemistry

Modifications to side chains attached to the indole core can dramatically alter the properties of the molecule. For instance, in the synthesis of 2-bromomelatonin, the ethylacetamide side chain at C3 is preserved during the bromination of the indole ring. nih.gov The bromine atom can then be used for further coupling reactions.

The synthesis of aryl(indole-3-yl)methylium tetrafluoroborates from 5-bromoindole (B119039) and an aldehyde demonstrates the reactivity of the C3 position in forming new carbon-carbon bonds, which can be further elaborated. mdpi.com Additionally, side chains can be introduced through reactions like the Sonogashira coupling, where an alkyne group is attached to a bromo-substituted indole, providing a versatile point for further chemical conjugation. chim.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbon atoms within the indole scaffold and its substituents.

In a study of 3-methyl-substituted indoles, the ¹H NMR spectrum of 7-Bromo-3-methyl-1H-indole in CDCl₃ showed characteristic signals for the aromatic protons. The proton at the C7 position, adjacent to the bromine, typically appears as a distinct signal. rsc.org For instance, the ¹H NMR spectrum of a related compound, 5-Methoxy-3-methyl-1H-indole , displays a singlet for the methoxy protons at approximately 3.90 ppm and distinct signals for the aromatic protons, which are influenced by the electron-donating methoxy group. rsc.org

For more complex derivatives, such as 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate , multi-nuclear NMR techniques including ¹⁹F and ³¹P NMR are essential. mdpi.com The ³¹P NMR spectrum of this derivative shows a downfield shift compared to the free phosphine (B1218219) ligand, confirming the formation of the phosphonium (B103445) salt. mdpi.com Similarly, ¹⁹F NMR is used to identify the presence of the BF₄⁻ counter-ion. mdpi.com

Detailed ¹H and ¹³C NMR data for various indole derivatives have been reported, confirming the successful synthesis and structural integrity of these compounds. For example, the ¹H NMR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was instrumental in confirming its structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
5-Methoxy-3-methyl-1H-indole CDCl₃δ 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H)δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org
7-Bromo-3-methyl-1H-indole CDCl₃δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H)δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 rsc.org
3-(4-Chlorophenylthio)-5-methoxy-1H-indole CDCl₃δ 8.41 (s, 1 H), 7.40 (d, 1 H, J = 2.0 Hz), 7.29 (d, 1 H, J = 8.0 Hz), 7.10 (d, 2 H, J = 8.0 Hz), 6.99 (d, 3 H, J = 8.0 Hz), 6.91 (dd, 1 H, J1 = 8.0 Hz, J2 = 2.0 Hz), 3.78 (s, 3 H)δ 155.3, 138.0, 131.4, 130.4, 129.7, 128.9, 128.7, 127.0, 113.8, 112.7, 101.6, 100.7, 55.8 rsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, APCI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are commonly used for the analysis of indole derivatives.

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds. For instance, the HRMS data for derivatives of this compound would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing strong evidence for the presence of a bromine atom in the molecule. The molecular formula of This compound is C₉H₈BrNO, with a molecular weight of 226.073 g/mol . guidechem.com

In the analysis of various indole derivatives, ESI-MS has been used to confirm the molecular ion peak. For example, in the synthesis of a complex indole derivative, ESI-MS was used to identify the [M+H]⁺ ion, confirming the molecular weight of the product. beilstein-journals.org Similarly, APCI-MS has been employed for the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile , showing the [M+H]⁺ peak at m/z 311. mdpi.com

Table 2: Mass Spectrometry Data for Selected Indole Derivatives

CompoundIonization MethodObserved m/zInterpretationReference
7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile APCI-MS311[M+H]⁺ mdpi.com
2-([1,1′-Biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole HRMS376.0699[M+H]⁺ mdpi.com
(6-bromoindol-3-yl)oxoacetic acid methyl ester LREIMS281/283M⁺ researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides valuable information about key structural features.

The IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹. For 3-Cyclohexyl-5-methoxy-1H-indole , a related compound, this peak appears at 3416 cm⁻¹. rsc.org The presence of a methoxy group is indicated by C-O stretching vibrations, usually observed around 1050-1250 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations are also present in the fingerprint region of the spectrum. rsc.org

In derivatives containing a carbonyl group, such as an ester or an amide, a strong C=O stretching absorption is observed in the region of 1650-1750 cm⁻¹. For example, in ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, the ester C=O stretch is expected around 1745 cm⁻¹ and the amide C=O stretch around 1680 cm⁻¹. vulcanchem.com The IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile displayed a characteristic absorption for the C≡N stretching vibration at 2212 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Indole Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Compound ExampleReference
N-H Stretch34163-Cyclohexyl-5-methoxy-1H-indole rsc.org
C≡N Stretch22127-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com
C=O Stretch (ester)~1745ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate vulcanchem.com
C=O Stretch (amide)~1680ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate vulcanchem.com

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

In the crystal structure of 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate , the N-bound hydrogen atom on the indole ring was located and refined freely, and the molecular structure was presented with 50% displacement probability ellipsoids. mdpi.com The analysis of crystal structures of other indole derivatives has shown the presence of intermolecular interactions such as N—H⋯O hydrogen bonds, which can lead to the formation of chains or inversion dimers in the solid state. nih.gov

Software such as SHELXT for structure solution and SHELXL for refinement are commonly used in X-ray crystallography. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for assessing their purity. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UPLC) are routinely employed.

TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of purity. For instance, in the synthesis of a derivative of 4-bromo-5-methoxy-1H-indole-2-carboxylic acid, TLC was used with a 70:30 ethyl acetate/hexane solvent system, showing an R_f value of approximately 0.30.

HPLC is a more quantitative method for purity assessment. For 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile , purity was confirmed by two independent HPLC methods (isocratic and gradient), and was found to be greater than 95%. mdpi.com UPLC, which uses smaller particle size columns, can offer faster and more efficient separations. sielc.com Preparative HPLC is also used for the isolation and purification of indole derivatives. rsc.org

Table 4: Chromatographic Methods for the Analysis of Indole Derivatives

TechniqueApplicationCompound ExampleReference
TLCReaction MonitoringDerivative of 4-bromo-5-methoxy-1H-indole-2-carboxylic acid
HPLCPurity Assessment7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com
UPLCFast Separations7-Methoxy-1H-indole sielc.com
Preparative HPLCPurificationVarious indole derivatives rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to validate the empirical formula of a newly synthesized compound, which can then be compared to the theoretical composition based on the proposed molecular formula.

For various indole derivatives, elemental analysis has been reported to confirm their composition. For example, the elemental analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was calculated for C₁₆H₁₁BrN₂ and the found values were in close agreement with the theoretical percentages. mdpi.com Similarly, for 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate , the calculated and found percentages for carbon, hydrogen, and nitrogen were reported. mdpi.com

This technique, often used in conjunction with high-resolution mass spectrometry, provides a high degree of confidence in the assigned molecular formula of this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies of Substituted Indoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indole derivatives, SAR studies have elucidated the critical roles of various substituents and their positions on the indole core. chapman.edusci-hub.se

The presence and position of bromo and methoxy groups on the indole ring are significant determinants of biological activity. sci-hub.se The 5-methoxy group, in particular, has been identified as favorable for various activities. sci-hub.se For instance, in a series of 3-substituted indoles, the presence of a methoxy or bromo substituent at the 5-position was found to be crucial for anticancer activity. chapman.edu Specifically, SAR studies on chalcone (B49325) derivatives have indicated that methoxy and bromo substitutions are favorable for their activity. sci-hub.se

The electronic properties conferred by these substituents are key to their effects. The methoxy group, being an electron-donating group, can increase the electron density of the indole ring, which may enhance interactions with biological targets. chim.it Conversely, the bromine atom, a halogen, can influence the molecule's lipophilicity and ability to form halogen bonds, which can be critical for binding to target proteins. cymitquimica.com

The specific placement of substituents on the indole ring, known as positional isomerism, has a profound impact on the pharmacological profiles of indole derivatives. The substitution pattern on the indole ring significantly affects the molecule's interaction with biological targets.

For example, in the context of HIV-1 fusion inhibitors, bisindole compounds linked at the 6–6′ positions showed potent activity. nih.gov A shift in linkage to the 5-position was also explored to understand the impact of the linkage position on the compound's shape and activity. nih.govacs.org Similarly, in the development of 5-HT6 receptor antagonists, the substitution pattern on the indole scaffold was a key consideration in designing potent and selective ligands. nih.gov

The position of a substituent can dramatically alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. mdpi.com

Modifications at the N1 position of the indole ring and alterations to side chains attached to the core structure are common strategies to optimize the biological activity of indole derivatives. N-substituted indole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. mdpi.com

Side-chain modifications are equally important. In the pursuit of 5-HT6 receptor ligands, constraining the tryptamine (B22526) aminoethyl group into a tetrahydropyridinyl moiety was a key design element. nih.gov The length and composition of side chains can impact a compound's ability to reach and bind to its target, as well as its pharmacokinetic properties. For example, replacing an oxygen atom with a sulfur atom in the side chain of certain indole derivatives led to a reduction, but not a complete loss, of binding affinity for the 5-HT6 receptor. tandfonline.com

Pharmacological Target Identification and Mechanistic Elucidation (In Vitro and Animal Models)

Identifying the specific molecular targets of this compound derivatives and elucidating their mechanisms of action are crucial steps in their development as therapeutic agents. This is typically achieved through a combination of in vitro assays and studies in animal models.

One of the well-studied targets for indole derivatives is the 5-HT6 receptor (5-HT6R), which is almost exclusively located in the central nervous system. nih.gov Antagonists of the 5-HT6R are being investigated for their potential in treating cognitive deficits and affective disorders. nih.govacs.org

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed as potent 5-HT6R ligands. nih.gov Within this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) emerged as a potent and selective 5-HT6R antagonist. nih.govebi.ac.uk In vitro functional assays confirmed that this compound behaves as a 5-HT6R antagonist. nih.gov In vivo studies in rats demonstrated that this compound has pro-cognitive and antidepressant-like properties. nih.govacs.org

The development of such compounds often involves exploring the structure-activity relationships extensively. For instance, the tryptamine nucleus has been a foundational scaffold for developing 5-HT6R ligands. tandfonline.com

Binding Affinity and Functional Activity of a 5-HT6R Antagonist. nih.gov
Compound5-HT6R Binding Affinity (Ki, nM)Functional ActivityIn Vivo Efficacy (NOR Test, MED)
Compound 25PotentAntagonist1 mg/kg

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes implicated in different diseases.

Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. derpharmachemica.com The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.comresearchgate.net Several indole derivatives have been synthesized and evaluated as COX-1/COX-2 inhibitors. derpharmachemica.comnih.gov For example, a series of indomethacin (B1671933) analogs were developed where the indole-3-acetic acid moiety was replaced with other groups. derpharmachemica.com Some of these compounds, particularly those containing SO2Me or SO2NH2 groups, showed good anti-inflammatory activity and selectivity for COX-2. derpharmachemica.comjapsonline.com

Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often associated with cancer. Some 3-substituted indole derivatives have been evaluated as c-Src kinase inhibitors. chapman.edu Structure-activity relationship studies indicated that substituents at the 5-position of the indole ring are important for anticancer activity. chapman.edu

Mycobacterium membrane protein Large 3 (MmpL3): MmpL3 is an essential transporter in Mycobacterium tuberculosis, involved in the biosynthesis of the cell wall, making it an attractive target for new anti-tuberculosis drugs. nih.govasm.orgulisboa.pt Indole-2-carboxamides are a well-studied class of MmpL3 inhibitors, showing potent activity against both M. tuberculosis and non-tuberculous mycobacteria. nih.govnih.govtandfonline.com

Secretory Phospholipase A2 (sPLA2): Secretory phospholipase A2 (sPLA2) is an enzyme involved in inflammatory processes and has been implicated in cancer. nih.gov Indole derivatives have been developed as sPLA2 inhibitors. nih.govmdpi.com For instance, a series of indole-containing isoxazole (B147169) derivatives showed significant sPLA2 inhibitory activity in both in vitro and in vivo studies. nih.gov Another class of sPLA2 inhibitors are indole-2-carboxamides, which were identified through structure-based design. nih.gov

Enzyme Inhibition Profile of Indole Derivatives
Enzyme TargetIndole Derivative ClassObserved ActivityReference
COX-2Indomethacin analogs with SO2Me/SO2NH2 groupsSelective inhibition and anti-inflammatory effects derpharmachemica.comjapsonline.com
c-Src Kinase3-Substituted indolesInhibition of kinase activity and cancer cell proliferation chapman.edu
MmpL3Indole-2-carboxamidesPotent inhibition of MmpL3 and antimycobacterial activity nih.govulisboa.ptnih.gov
sPLA2Indole-containing isoxazoles and indole-2-carboxamidesInhibition of sPLA2 and anti-inflammatory/antiproliferative effects nih.govnih.gov

Protein-Ligand Interaction Analysis

The structural framework of this compound derivatives allows for diverse interactions with various biological targets, a key aspect explored through protein-ligand interaction analyses. The presence of the bromine atom at the 7-position and the methoxy group at the 5-position of the indole ring are significant in defining the binding modes and affinities of these compounds. These substitutions enhance both the reactivity and biological potential of the molecule.

Derivatives of this scaffold have been shown to interact with a range of enzymes and receptors, modulating their activity. For instance, certain indole derivatives can inhibit enzymes involved in metabolic pathways, thereby altering cellular metabolism. The nitrogen atom within the indole ring can act as a hydrogen bond donor, a feature observed in the interaction of some derivatives with the VEGFR-2 enzyme, where it forms a critical hydrogen bond with Cys917. mdpi.com The methoxy group has also been noted to form hydrogen bonds, for example, with Arg1049 in the same enzyme. mdpi.com

In the context of antiviral research, the nitrogen-substituted indole scaffold can serve as both a hydrogen bond donor and acceptor. nih.gov Molecular docking studies have revealed that derivatives can engage in hydrogen bonding with key residues of viral proteins, such as GLU37 of hACE2 and ARG403 of the SARS-CoV-2 S1-RBD. nih.gov Furthermore, hydrophobic interactions play a crucial role in the binding of these ligands. mdpi.comnih.gov For example, a central phenyl moiety in some derivatives can occupy a linker region and form hydrophobic interactions with amino acids like Val897 and Val914 of VEGFR-2. mdpi.com

The diverse binding capabilities of this compound derivatives, involving hydrogen bonds and hydrophobic interactions, underscore their potential as versatile scaffolds for designing targeted therapeutic agents. mdpi.comnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways (in vitro)

Derivatives of this compound have demonstrated significant effects on cell cycle progression and the induction of apoptosis in various cancer cell lines. These compounds can influence cell signaling pathways and gene expression related to cell proliferation and programmed cell death.

Several studies have shown that these derivatives can arrest the cell cycle at different phases. For example, certain hybrids have been found to cause a significant alteration in cell cycle progression in MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net One promising bromophenol hybrid was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. semanticscholar.org In contrast, other derivatives, such as 6-bromo-meisoindigo, have been reported to induce cell-cycle arrest at the G2/M phase in HeLa cells. nih.gov This arrest is often a prelude to apoptosis.

The induction of apoptosis is a key mechanism of the anticancer activity of these compounds. The previously mentioned bromophenol hybrid not only arrested the cell cycle but also induced apoptosis in A549 cells, causing DNA fragmentation and characteristic morphological changes. semanticscholar.org Mechanistic studies revealed that this apoptosis was mediated through the generation of reactive oxygen species (ROS) and the suppression of the anti-apoptotic protein Bcl-2. semanticscholar.org The activation of caspase-3 and PARP, key executioners of apoptosis, was also observed. semanticscholar.org Similarly, other indole derivatives have been shown to induce apoptosis in liver cancer cells, confirmed by increased levels of cleaved caspase-3 and PARP. mdpi.com

These findings highlight the potential of this compound derivatives to modulate the cell cycle and trigger apoptotic pathways, making them promising candidates for the development of new anticancer therapies.

Preclinical Efficacy Assessment (In Vitro and In Vivo Animal Studies)

Antiproliferative and Anticancer Activities in Cell Lines

Derivatives of this compound have been the subject of extensive research for their antiproliferative and anticancer properties against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth and induce cell death, with their efficacy often influenced by the specific substitutions on the indole core. beilstein-archives.orgmbimph.com

Numerous studies have reported the potent in vitro antiproliferative activity of these derivatives. For instance, a series of novel hybrids displayed significant growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.27 to 20.90 µM. researchgate.net Another study highlighted a derivative that was particularly effective against A549 and HCT-116 cancer cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. researchgate.net The substitution of a bromine group at the 5th position of an isatin (B1672199) moiety, combined with a benzyl (B1604629) substitution, was found to be beneficial for anticancer activity. researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N′-[1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3Hindol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazideVarious human cancer cell lines1.69 (average) researchgate.net
Hybrid 7dMDA-MB-231Not specified, but potent researchgate.net
Hybrid 7dMCF-7Not specified, but potent researchgate.net
Hybrid 10aMDA-MB-231Not specified, but potent researchgate.net
Hybrid 10aMCF-7Not specified, but potent researchgate.net
Compound 5lA549 (non-small cell lung cancer)3.22 researchgate.net
Compound 5lHCT-116 (colon cancer)2.71 researchgate.net
Compound 7MCF-7 (breast cancer)12.93 mdpi.com
Compound 7HCT 116 (colon cancer)11.52 mdpi.com

The mechanism behind the anticancer effects often involves the induction of cell cycle arrest and apoptosis. semanticscholar.orgmdpi.com For example, some derivatives have been shown to arrest the cell cycle in the G0/G1 or G2/M phase and trigger programmed cell death. semanticscholar.orgmdpi.com The broad spectrum of activity and potent efficacy of these compounds underscore their potential as scaffolds for the development of novel anticancer agents. ekb.egresearchgate.net

Anti-inflammatory and Analgesic Effects in Animal Models

Derivatives of the this compound scaffold have been investigated for their potential anti-inflammatory and analgesic properties in various in vivo animal models. These studies have demonstrated that certain compounds within this class can effectively reduce inflammation and alleviate pain, suggesting their therapeutic potential for inflammatory conditions. sphinxsai.comresearchgate.net

In a notable study, a series of newly synthesized indole derivatives were screened for their anti-inflammatory and analgesic activities. sphinxsai.com One particular compound, 2-(p-Chlorophenyl)-1-[4'-[2"-(p-chlorophenyl)-4"-oxo-thiazolidin-3"-yl]-5'-mercapto-[1',2',4']-triazol-3'-yl-methyl]-3-(4"',6"'-bromo-2"'-carboxyphenyl iminomethyl]-5-methoxy-indole, demonstrated superior anti-inflammatory and analgesic effects at graded doses. sphinxsai.com Another study highlighted that 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid exhibited remarkable anti-inflammatory activity. rjptonline.org

The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rats. In this model, derivatives have shown a significant reduction in paw swelling compared to control groups. For example, isatin derivatives with halo substitutions at the C-5 and C-7 positions, such as 5-bromo and 7-bromo, exhibited substantial edema reduction of 63% and 60%, respectively. nih.gov

Analgesic activity is frequently assessed using methods like the acetic acid-induced writhing test and the hot-plate test. In the writhing test, a new series of indole-chalcone hybrids significantly reduced the number of writhes, with one compound showing a 61.74% inhibition. acs.org In the hot-plate test, which measures central analgesic effects, several compounds demonstrated efficacy comparable to the standard drug dipyrone. acs.org

The table below presents data on the in vivo anti-inflammatory and analgesic activities of selected indole derivatives.

Compound/DerivativeAnimal ModelActivityKey FindingReference
2-(p-Chlorophenyl)-1-[4'-[2"-(p-chlorophenyl)-4"-oxo-thiazolidin-3"-yl]-5'-mercapto-[1',2',4']-triazol-3'-yl-methyl]-3-(4"',6"'-bromo-2"'-carboxyphenyl iminomethyl]-5-methoxy-indoleNot specifiedAnti-inflammatory & AnalgesicShowed better activity at graded doses sphinxsai.com
2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acidNot specifiedAnti-inflammatoryRemarkable activity rjptonline.org
2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazideCarrageenan-induced paw edemaAnti-inflammatory63% edema reduction nih.gov
1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-oneAcetic acid-induced writhingAnalgesic61.74% inhibition of writhing acs.org
Indole-chalcone hybrid (Compound 3)Hot-plate testAnalgesicEffect close to dipyrone acs.org

These findings suggest that this compound derivatives are a promising class of compounds for the development of new anti-inflammatory and analgesic drugs. chim.it

Antimicrobial and Antifungal Evaluations (e.g., antibacterial, anti-tubercular)

The this compound scaffold has served as a foundation for the development of compounds with a broad spectrum of antimicrobial and antifungal activities. researchgate.nethumanjournals.com These derivatives have shown promise against various Gram-positive and Gram-negative bacteria, as well as fungal strains. wjbphs.com

In terms of antibacterial activity, indole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. wjbphs.com For instance, certain 3-substituted indole derivatives have shown potent activity against S. aureus and B. subtilis, with one compound exhibiting 50% higher activity than the standard drug ampicillin (B1664943) against these bacteria. humanjournals.com The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be as low as 3.91 µg/mL against Bacillus cereus.

With respect to anti-tubercular activity, specific indole derivatives have been evaluated against Mycobacterium tuberculosis. The condensation of nicotinohydrazide with 5-bromo-1H-indole-3-carbaldehyde yielded a compound with a MIC of 2.9139 µM against M. tuberculosis H37Rv. mdpi.com Oxime derivatives of 2-indolenone have also been identified as having profound anti-tuberculosis activity. rjptonline.org

In the realm of antifungal evaluations, these compounds have been tested against strains like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. mbimph.comwjbphs.comnih.gov Some indole derivatives bearing a 1,2,4-triazo-thien-5-yl moiety have exhibited noteworthy antibacterial and antifungal activities. wjbphs.com Notably, a 6-methoxy-phenethyl-indole-imidazole derivative showed potent antifungal activity against C. neoformans with a MIC value of ≤0.25 µg/mL. nih.gov

The table below summarizes the antimicrobial and antifungal activities of selected derivatives.

Compound/DerivativeTarget OrganismActivity TypeKey Finding (MIC or other measure)Reference
5-methoxy-2-phenyl-1H-indole derivativeBacillus cereusAntibacterialMIC as low as 3.91 µg/mL
Pyridine-indole compoundM. tuberculosis H37RvAnti-tubercularMIC = 2.9139 µM mdpi.com
6-methoxy-phenethyl-indole-imidazoleCryptococcus neoformansAntifungalMIC ≤ 0.25 µg/mL nih.gov
3-H(7H-imidazo[2,1-c] researchgate.netnih.govtriazol-5-yl)-1H-indolS. aureus & B. subtilisAntibacterial50% higher activity than ampicillin humanjournals.com
Oxime derivative of 2-indolenoneM. tuberculosisAnti-tubercularProfound activity rjptonline.org

The diverse antimicrobial and antifungal properties of this compound derivatives highlight their potential as a versatile scaffold for the discovery of new anti-infective agents. researchgate.net

Antiviral Potency (e.g., SARS-CoV-2, HIV-1) and Mechanisms (e.g., fusion inhibition)

Derivatives of this compound have emerged as a significant class of compounds with promising antiviral activity against a range of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and human immunodeficiency virus type 1 (HIV-1). nih.govmdpi.com The mechanisms of action for these compounds are varied and include the inhibition of viral entry and key viral enzymes.

In the context of SARS-CoV-2, several indole derivatives have been investigated for their ability to inhibit viral replication. One notable compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 µM, this compound completely inhibited the replication of the virus. actanaturae.ru The mechanism of action is believed to involve the suppression of syncytium formation induced by the spike (S) protein by 89%, which is crucial for viral entry into host cells. actanaturae.ru This compound exhibited a high selectivity index of 78.6, indicating its potential for further development. actanaturae.ru Additionally, isatin derivatives, which share a structural relationship with indoles, have shown inhibitory activity against the SARS-CoV 3CL protease, with 7-bromo isatin derivatives being particularly potent. nih.gov

Regarding HIV-1, indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Indolylarylsulfones (IASs) are a well-known class of NNRTIs that have shown high potency against wild-type HIV-1 and resistant strains. nih.gov The simultaneous presence of a methoxy substituent at the 5 and 7 positions of the indole ring has been found to yield highly potent HIV integrase inhibitors, with activity comparable to or better than approved drugs like raltegravir (B610414) and elvitegravir. nih.gov

The table below summarizes the antiviral potency of selected indole derivatives.

Compound/DerivativeTarget VirusMechanism of ActionPotency (IC50 or other measure)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Inhibition of viral replication, suppression of syncytium formationComplete inhibition at 52.0 µM, IC50 = 1.06 µg/mL actanaturae.ru
7-bromo isatin derivativeSARS-CoV 3CLproProtease inhibitionIC50 = 0.95 µM nih.gov
4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acidHIV-1Integrase inhibitionActive at 6 nM nih.gov
Indolylarylsulfone (IAS) derivativesHIV-1Reverse transcriptase inhibitionPotent inhibitors at low nanomolar concentrations nih.gov

The diverse mechanisms of action and potent activity of this compound derivatives against critical viral targets highlight their importance as a privileged scaffold in the development of novel antiviral therapeutics. rjptonline.orgnih.gov

Neuroprotective Investigations and Central Nervous System Activity (preclinical)

Derivatives of this compound have been the subject of preclinical investigations to assess their potential neuroprotective effects and activity within the central nervous system (CNS). The indole nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds that interact with the CNS. unife.itrsc.org The introduction of methoxy and bromo substituents to the indole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and its ability to cross the blood-brain barrier. chim.itontosight.ai

One area of focus has been the development of 5-HT6 receptor antagonists. The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, making it a promising target for the treatment of cognitive deficits in conditions like Alzheimer's disease. tandfonline.com Optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a clinical candidate. acs.org This compound demonstrates high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and exhibits selectivity over numerous other receptors and enzymes. acs.org Preclinical studies have shown that SUVN-502 is orally bioavailable, penetrates the brain, and shows synergistic effects on acetylcholine (B1216132) levels in the ventral hippocampus when combined with donepezil (B133215) and memantine. acs.org

Furthermore, research into other indole derivatives has highlighted their potential for neuroprotection through various mechanisms. For instance, some indole derivatives have shown protective effects against neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and iron (III) in cellular models of neurodegenerative diseases. nih.gov While not all tested derivatives of the broader indole class showed protective effects, these studies underscore the potential of the indole scaffold in the development of neuroprotective agents. nih.gov The diverse biological activities of indole derivatives also extend to anticonvulsant, antidepressant, and hypnotic-sedative properties, further emphasizing their relevance in CNS-targeted drug discovery. unife.it

Table 1: Preclinical CNS Activity of a this compound Derivative

CompoundTargetIn Vitro Activity (Ki)Key Preclinical FindingsReference
1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502)5-HT6 Receptor2.04 nMOrally bioavailable, brain penetrant, synergistic increase in acetylcholine levels with donepezil and memantine. acs.org

Anti-angiogenic Activity in Experimental Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.net Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. rsc.org Several derivatives of this compound and related bromo-indole compounds have been investigated for their anti-angiogenic properties in various experimental models.

One study evaluated the anti-angiogenic activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide using an ex vivo rat aorta model. nih.gov This compound demonstrated significant dose-dependent inhibition of blood vessel growth, with an IC50 value of 15.4 µg/mL. nih.gov In addition to inhibiting angiogenesis, this derivative also exhibited potent anti-proliferative effects against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the formation of new blood vessels, with an IC50 of 5.6 µg/mL. nih.gov The anti-proliferative activity was also observed against the A549 lung cancer cell line (IC50 = 14.4 µg/mL). nih.gov

Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed anti-angiogenic properties with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. researchgate.net This derivative inhibited the proliferation of HUVECs and A549 lung cancer cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. researchgate.net The anti-angiogenic effects of these indole derivatives may be linked to the inhibition of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are key regulators of angiogenesis. rsc.orgnih.gov Indeed, previous studies have indicated that indole compounds can significantly inhibit VEGF. nih.gov

The anti-angiogenic potential of indole derivatives is a promising area of research. The ability of these compounds to inhibit both blood vessel formation and the proliferation of endothelial and cancer cells suggests a multi-faceted mechanism of action that could be beneficial in cancer treatment. researchgate.netnih.govpensoft.net

Table 2: Anti-angiogenic and Anti-proliferative Activity of Bromo-indole Derivatives

CompoundAssayIC50 ValueReference
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideRat Aorta Angiogenesis15.4 µg/mL nih.gov
HUVEC Proliferation5.6 µg/mL nih.gov
A549 Lung Cancer Cell Proliferation14.4 µg/mL nih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideRat Aorta Angiogenesis56.9 µg/mL researchgate.net
HUVEC Proliferation76.3 µg/mL researchgate.net
A549 Lung Cancer Cell Proliferation45.5 µg/mL researchgate.net

Computational and Theoretical Investigations of 7 Bromo 5 Methoxy 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure or predict the reactivity of 7-Bromo-5-methoxy-1H-indole were identified in the public domain. While DFT is a common method for studying indole (B1671886) derivatives, dedicated research on this specific substituted indole is not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no available molecular docking or molecular dynamics simulation studies that specifically report on the ligand-target interactions of this compound. Such studies are crucial for understanding the potential binding modes and affinities to biological targets, but this compound has not been the subject of such published investigations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Development

Specific in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been reported in the scientific literature. While numerous software tools exist for these predictions, no published data or dedicated studies presenting these results for this compound could be located.

Prediction of Biological Activities based on Quantitative Structure-Activity Relationships (QSAR)

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that specifically include this compound. QSAR studies require a dataset of related compounds with measured biological activities, and it appears this compound has not been included in any such publicly available analyses.

Conformational Analysis and Tautomerism Studies

There is no information available from dedicated conformational analysis or theoretical tautomerism studies for this compound. The stable conformations and potential tautomeric forms of this specific molecule have not been a subject of published computational research.

Role of 7 Bromo 5 Methoxy 1h Indole As a Synthetic Building Block and Chemical Probe

Intermediate in the Synthesis of Complex Natural Product Analogs

The indole (B1671886) nucleus is a privileged scaffold found in a vast array of natural products, many of which exhibit significant biological activity. nih.gov Consequently, substituted indoles like 7-Bromo-5-methoxy-1H-indole are valuable starting materials for the synthesis of analogs of these natural products. researchgate.net Synthetic analogs are crucial for exploring structure-activity relationships (SAR), improving pharmacological properties, and developing new therapeutic agents.

While direct total syntheses of complex natural products starting specifically from this compound are not extensively documented in readily available literature, its structure is emblematic of intermediates used in such endeavors. The methoxy (B1213986) substituent can modulate the electronic properties of the indole ring and can be a precursor for a hydroxyl group, which is common in many natural alkaloids. The bromine atom allows for the introduction of diverse substituents at a late stage of a synthetic sequence, a strategy known as late-stage functionalization. This approach is highly efficient for creating a library of analogs from a common intermediate. For example, analogs of indole alkaloids like Pimprinine, which possess an oxazole (B20620) moiety linked to the indole core, could be conceptually derived from such a building block to explore antifungal properties. nih.gov The ability to modify the indole core at the C-7 position via the bromo group offers a pathway to novel derivatives that are not easily accessible through other synthetic routes.

Precursor for Advanced Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is an excellent precursor for this purpose. Its structure is particularly suited for the synthesis of β-carbolines (pyrido[3,4-b]indoles), a class of compounds with a wide range of neuropharmacological activities. nih.gov

Classic methods for β-carboline synthesis, such as the Pictet-Spengler wikipedia.orgnih.gov and Bischler-Napieralski reactions, organic-chemistry.orgwikipedia.org typically involve the cyclization of a tryptamine (B22526) derivative to form the pyridine (B92270) ring. This compound can be converted into the corresponding tryptamine and then subjected to these cyclization conditions to yield 7-bromo-β-carboline derivatives.

More contemporary and versatile are palladium-catalyzed cross-coupling reactions, which directly utilize the C-Br bond. mdpi.comnih.gov These methods have revolutionized the synthesis of complex aromatic and heterocyclic systems. The bromine atom at the C-7 position of the indole serves as a key functional group for introducing a wide variety of substituents or for facilitating intramolecular cyclizations to build fused ring systems. researchgate.netrsc.org

Two of the most powerful palladium-catalyzed reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling : This reaction couples the bromo-indole with an organoboron reagent (e.g., a boronic acid or ester). mdpi.com This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-7 position, which can be further elaborated to construct fused rings.

Buchwald-Hartwig Amination : This reaction forms a bond between the C-7 position of the indole and a nitrogen atom from an amine. nih.gov This is a direct method for creating precursors to nitrogen-containing heterocyclic systems fused to the indole core.

These modern coupling strategies offer high functional group tolerance and proceed under relatively mild conditions, making them ideal for the synthesis of complex heterocyclic libraries.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing for the study of that target's function in biological systems. nih.gov The indole scaffold is a common feature in many bioactive molecules and has been successfully utilized in the development of chemical probes, particularly as kinase inhibitors. nih.govdepositolegale.itjst.go.jp

This compound represents a valuable starting point for the synthesis of chemical probes for several reasons:

Privileged Scaffold : The indole ring system is a well-established "privileged structure" that can interact with various biological targets.

Vector for Diversification : The C-7 bromine atom provides a reactive handle for diversification. Using palladium-catalyzed cross-coupling reactions, a multitude of different chemical groups can be attached at this position. This allows for the rapid generation of a library of related compounds with systematic structural variations.

SAR Exploration : By synthesizing and testing a library of derivatives, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity for a desired biological target. For example, in kinase inhibitor development, modifying substituents on the indole ring is a common strategy to achieve selectivity among different kinases. acs.orged.ac.uk

While specific chemical probes derived directly from this compound are not prominently featured in the reviewed literature, its utility as a scaffold is clear. The synthesis of libraries based on this core structure would enable screening against various targets, such as protein kinases or bromodomains—epigenetic reader proteins for which selective probes are of high interest. nih.govucl.ac.uk Furthermore, the presence of a halogen atom makes such intermediates potential precursors for radiolabeled ligands for Positron Emission Tomography (PET) imaging, which are essential tools for in vivo biological interrogation. nih.govnih.gov

Future Research Directions and Concluding Outlook for 7 Bromo 5 Methoxy 1h Indole

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to 7-Bromo-5-methoxy-1H-indole and its derivatives is a primary focus for future research. While classical indole (B1671886) syntheses are established, emerging methodologies promise greater control and diversity in molecular architecture.

One promising avenue is the application of transition-metal-catalyzed C-H functionalization . mdpi.commdpi.com This strategy allows for the direct introduction of functional groups onto the indole scaffold, bypassing the need for pre-functionalized starting materials and often proceeding with high regioselectivity. For this compound, this could enable the selective modification of positions C2, C3, C4, and C6, which are not readily accessible through traditional electrophilic substitution.

Furthermore, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, will continue to be instrumental. mdpi.commdpi.comresearchgate.net The bromine atom at the C7 position serves as a versatile handle for these transformations, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl substituents. Future research will likely focus on developing milder and more general catalytic systems to broaden the scope of these reactions for this specific indole.

Synthetic MethodologyPotential Advantages for this compoundKey Research Focus
C-H FunctionalizationDirect and selective introduction of functional groups at C2, C3, C4, and C6.Development of regioselective catalysts for the specific indole core.
Palladium-Catalyzed Cross-CouplingVersatile derivatization at the C7 position.Milder reaction conditions and expanded substrate scope.
Flow ChemistryImproved reaction control, safety, and scalability.Optimization of flow reactors for multi-step syntheses.

Exploration of Novel Preclinical Pharmacological Applications

The inherent bioactivity of the indole nucleus suggests that this compound derivatives could have a range of pharmacological applications. nih.govmdpi.com Preliminary investigations into the anticancer and neuroprotective potential of substituted indoles provide a strong rationale for future preclinical studies.

Anticancer research is a particularly promising area. Numerous indole derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govacs.orgmdpi.com Future studies should involve screening this compound and its derivatives against a panel of cancer cell lines to identify potential lead compounds. Mechanistic studies to elucidate the mode of action, such as inhibition of specific kinases or induction of apoptosis, will be crucial.

In the realm of neurodegenerative diseases , indole-based compounds have been explored for their potential to modulate neurotransmitter systems and exhibit neuroprotective effects. mdpi.com Given the prevalence of serotonin-related pathways in neurological disorders, the structural similarity of this indole to serotonin (B10506) warrants investigation into its activity at various serotonin receptors. Preclinical models of Alzheimer's and Parkinson's disease could be employed to evaluate the therapeutic potential of its derivatives. nih.gov

Potential ApplicationRationaleFuture Research Direction
AnticancerIndole scaffold is a common motif in anticancer agents.In vitro screening, mechanism of action studies, in vivo efficacy in xenograft models.
Neurodegenerative DiseasesStructural similarity to neurotransmitters like serotonin.Receptor binding assays, neuroprotection studies in cell culture, evaluation in animal models.
Anti-inflammatoryIndoleamine 2,3-dioxygenase (IDO) inhibition by some indoles.IDO1 inhibition assays, evaluation in animal models of inflammation. rsc.orgnih.gov

Advanced Computational Modeling for Rational Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. vignan.ac.in For this compound, computational modeling can guide synthetic efforts and prioritize compounds for biological evaluation.

Molecular docking studies can predict the binding affinity and orientation of derivatives within the active sites of various biological targets, such as protein kinases or G-protein coupled receptors. This can help in identifying potential mechanisms of action and in designing modifications to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby streamlining the drug discovery process.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles early in the discovery pipeline. nih.govnih.govresearchgate.net In silico tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

Integration with High-Throughput Screening in Drug Discovery Pipelines

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.net The development of a combinatorial library based on the this compound scaffold is a key future direction.

By leveraging the synthetic methodologies outlined in section 7.1, a diverse library of derivatives can be generated. This library can then be screened against a wide range of biological targets using automated HTS assays. The identification of initial hits from these screens would provide valuable starting points for lead optimization programs.

Moreover, fragment-based drug discovery (FBDD) is an alternative approach where smaller, low-molecular-weight fragments are screened for weak binding to a biological target. nih.govfrontiersin.orgbu.eduijddd.com this compound itself, or simple derivatives thereof, could serve as fragments in such screening campaigns.

Unexplored Reactivity and Derivatization Pathways

Beyond the established reactivity of the indole core, there are several unexplored avenues for the derivatization of this compound that merit investigation. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) and weakly activating (by resonance) bromo group can lead to unique reactivity patterns.

Electrophilic substitution reactions on the benzene (B151609) ring of the indole nucleus are influenced by the directing effects of the existing substituents. science.govyoutube.commsu.edu A systematic study of nitration, halogenation, and Friedel-Crafts reactions on this specific indole would provide valuable insights into its reactivity and open up new avenues for derivatization at the C4 and C6 positions.

The development of novel cycloaddition reactions involving the indole double bond could lead to the synthesis of complex polycyclic structures with potential biological activity. Additionally, exploring the reactivity of the N-H bond through various N-alkylation and N-arylation reactions will further expand the chemical space accessible from this starting material.

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-5-methoxy-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination and methoxylation steps. For bromination, electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane is common . Methoxylation may employ nucleophilic substitution with methoxide ions under controlled conditions. Optimization includes:
  • Catalyst selection : CuI is effective for azide-alkyne cycloaddition reactions (e.g., in PEG-400:DMF mixtures) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity for indole derivatives .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate:hexane gradients) isolates products with >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key analytical methods include:
  • NMR spectroscopy :
  • 1H NMR : Look for characteristic peaks:
  • Methoxy group (~δ 3.7–3.8 ppm, singlet) .
  • Indole NH proton (~δ 10–12 ppm, broad) .
  • 13C NMR : Methoxy carbon (~δ 55–56 ppm) and aromatic carbons (δ 110–130 ppm) confirm substitution patterns .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • TLC : Monitor reaction progress using ethyl acetate:hexane mobile phases .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from crystal packing effects or dynamic conformations. Mitigation approaches:
  • Cross-validation : Compare X-ray diffraction data (e.g., using SHELXL ) with DFT-optimized structures .
  • Data refinement : Use OLEX2 for iterative model rebuilding and electron density analysis .
  • Dynamic studies : Perform variable-temperature NMR or molecular dynamics simulations to assess conformational flexibility .

Q. How can researchers design this compound derivatives for enhanced bioactivity, and what functionalization methods are most effective?

  • Methodological Answer : Focus on functional group diversification:
  • Palladium-catalyzed cross-coupling : Introduce aryl/alkynyl groups at the 3-position via Suzuki-Miyaura or Sonogashira reactions .
  • Click chemistry : Azide-alkyne cycloaddition (CuI-catalyzed) adds triazole moieties for improved solubility .
  • Biological testing : Prioritize derivatives with electron-withdrawing groups (e.g., -CF3) for enhanced enzyme inhibition .

Q. What are best practices for handling non-reproducible results in synthetic or crystallographic studies of this compound?

  • Methodological Answer : Address variability through:
  • Reaction standardization : Strict control of temperature, solvent purity, and catalyst loading .
  • Crystallization protocols : Use slow vapor diffusion (e.g., ether into DCM) to obtain high-quality single crystals .
  • Data transparency : Share raw crystallographic data (e.g., CCDC entries) and spectral files for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.